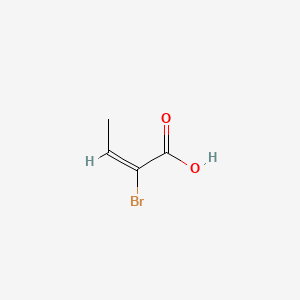

cis-alpha-Bromocrotonic acid

CAS No.: 36297-22-0

Cat. No.: VC16030250

Molecular Formula: C4H5BrO2

Molecular Weight: 164.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36297-22-0 |

|---|---|

| Molecular Formula | C4H5BrO2 |

| Molecular Weight | 164.99 g/mol |

| IUPAC Name | (E)-2-bromobut-2-enoic acid |

| Standard InChI | InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |

| Standard InChI Key | YKIKDQYYTAOTPL-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C(\C(=O)O)/Br |

| Canonical SMILES | CC=C(C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

cis-α-Bromocrotonic acid (C₄H₅BrO₂) possesses a molecular weight of 164.99 g/mol and is distinguished by its (E)-configuration, where the bromine atom and carboxylic acid group reside on opposite sides of the double bond . The compound’s structure is validated by spectral data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For instance, the NMR spectrum reveals signals at δ 198.68 ppm for the thiocarbonyl group in related thioester derivatives, while the HRMS profile confirms the molecular ion peak at m/z 164.99 .

The stereochemical integrity of the (E)-isomer is critical for its reactivity, as the spatial arrangement influences its participation in conjugate addition and cyclopropanation reactions. X-ray crystallography and computational modeling further corroborate the planar geometry of the α,β-unsaturated system, which facilitates electrophilic and radical-based transformations .

Synthesis Methodologies

Bromination of Crotonic Acid

The most direct route to cis-α-bromocrotonic acid involves the bromination of crotonic acid ((E)-but-2-enoic acid). This reaction typically employs bromine (Br₂) or benzyl trimethylammonium tribromide as the brominating agent in solvents such as dioxane or chloroform . The process proceeds via an electrophilic addition mechanism, where bromine attacks the electron-rich double bond, followed by dehydrohalogenation to restore the unsaturated system.

A one-pot methodology, as described in a patent for conazole intermediates, combines bromination with ketalization to enhance regioselectivity. Using 2,4-dichloroacetophenone and glycerol in the presence of copper bromide catalysts, this approach achieves a cis-to-trans ratio of 3.6:1, with a total yield of 70% after recrystallization . The reaction conditions (20–40°C, 10–20 hours) optimize both bromine incorporation and steric control, minimizing side reactions such as over-bromination or isomerization.

Thioesterification and Functionalization

Alternative synthetic pathways involve the thioesterification of 4-bromocrotonic acid derivatives. For example, treatment with ethyl mercaptan (EtSH) and dicyclohexylcarbodiimide (DCC) yields (E)-S-ethyl 4-bromobut-2-enethioate, a precursor for tandem conjugate addition-cyclization reactions . This method highlights the versatility of cis-α-bromocrotonic acid in generating cyclopropane structures, which are prevalent in bioactive molecules.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) but limited solubility in water due to its hydrophobic bromine substituent. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrO₂ | |

| Molecular Weight | 164.99 g/mol | |

| Melting Point | 74.7–75.3°C | |

| LogP (Octanol-Water) | 1.82 (estimated) | |

| pKa (Carboxylic Acid) | ~2.8 |

The acidity of the carboxylic acid group (pKa ≈ 2.8) enables deprotonation under mild basic conditions, facilitating nucleophilic acyl substitutions. The bromine atom’s electronegativity further polarizes the double bond, enhancing reactivity toward Michael acceptors and dienophiles .

Applications in Organic Synthesis

Cyclopropanation Reactions

cis-α-Bromocrotonic acid is a key substrate in the copper-catalyzed enantioselective synthesis of trans-1-alkyl-2-substituted cyclopropanes. By participating in tandem conjugate addition-intramolecular enolate trapping, it enables the construction of strained carbocyclic rings with high stereocontrol . For instance, reaction with Grignard reagents (e.g., ethylmagnesium bromide) yields cyclopropane carboxylates, which are precursors to antifungal agents and protease inhibitors.

Pharmaceutical Intermediates

The compound’s utility extends to the synthesis of conazole antifungals, where it serves as a cis-bromoester intermediate. Patent CN104230876A details its role in a one-pot bromination-ketalization sequence, producing triazole derivatives with enhanced bioactivity against Candida and Aspergillus species . Additionally, its derivatives exhibit anti-cancer properties, as seen in tricladic acids A–C, which inhibit tumor cell proliferation via apoptosis induction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume